Benzamide is an aromatic amide that consists of benzene bearing a single carboxamido substituent. The parent of the class of benzamides.
Benzamide is a natural product found in Streptomyces, Colchicum autumnale, and other organisms with data available.
Benzamide
CAS No.: 55-21-0
Cat. No.: VC20742869
Molecular Formula: C7H7NO
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55-21-0 |
---|---|
Molecular Formula | C7H7NO |
Molecular Weight | 121.14 g/mol |
IUPAC Name | benzamide |
Standard InChI | InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) |
Standard InChI Key | KXDAEFPNCMNJSK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)N |
Appearance | Powder |
Boiling Point | 554 °F at 760 mmHg (NTP, 1992) 288 °C 290.00 °C. @ 760.00 mm Hg |
Colorform | Colorless crystals Monoclinic prisms or plates from wate |
Melting Point | 270 to 271 °F (NTP, 1992) 130 °C 129.1 °C |
Chemical Properties
Basic Information
Benzamide is classified as an aromatic amide consisting of a benzene ring bearing a single carboxamido substituent. The following table outlines its key chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 55-21-0 |
Molecular Formula | C₇H₇NO |
Molecular Weight | 121.14 g/mol |
IUPAC Name | Benzamide |
Synonyms | Benzoic acid amide, Benzoic amide, Benzoylamide |
Structural Characteristics
Benzamide's chemical behavior is largely influenced by its amide functional group. The molecule exhibits a pKa value of 13.0 at 25°C, indicating its weak acidic nature . This property affects its reactivity patterns, particularly in nucleophilic substitution reactions. The compound is considered stable under normal conditions but is incompatible with strong oxidizing agents and strong bases .
Physical Properties
Physical State and Appearance
At room temperature, benzamide exists as a white to off-white crystalline powder or flakes . Its physical appearance and crystalline nature make it easily identifiable and manageable in laboratory settings.
Physical Constants
The following table compiles the essential physical properties of benzamide:
Property | Value |
---|---|
Melting point | 125-128°C (literature), 132-133°C |
Boiling point | 228°C |
Density | 1.341 g/cm³ |
Bulk density | 550 kg/m³ |
Vapor pressure | 0.000056 hPa (20°C) |
Refractive index | 1.5323 (estimated) |
Flash point | 180°C |
Water solubility | 1.35 g/100 mL (20°C) |
pH | 6.9 (saturated solution) |
LogP | 0.640 |
Solubility Profile
Benzamide exhibits selective solubility across various solvents. It is slightly soluble in water (1.35 g/100 mL at 20°C), while showing good solubility in many organic solvents . In ethanol, it demonstrates solubility of approximately 50 mg/mL, producing clear to very slightly hazy, colorless to light yellow solutions . This solubility profile is important for its applications in synthetic chemistry and pharmaceutical formulations.
Synthesis and Preparation
Laboratory Synthesis
The classical laboratory preparation of benzamide involves the reaction of benzoyl chloride with concentrated ammonia solution. The procedure can be outlined as follows:
-
Mix 5 mL concentrated ammonia with 5 mL water in a conical flask with a well-fitting cork
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Add 2 mL (2.4 g) benzoyl chloride
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Cork the flask and shake vigorously (Note: The reaction is exothermic)
-
After approximately 15 minutes, filter the resulting fine flakes
-
Wash with cold water and recrystallize from hot water to obtain colorless crystals of benzamide
The reaction proceeds according to the following equation:
C₆H₅COCl + NH₃ → C₆H₅CONH₂ + HCl
Alternative Synthetic Routes
Several alternative methods for benzamide synthesis have been reported in the literature, including:
-
Partial hydrolysis of benzonitrile
-
Amidation of benzoic acid in the presence of coupling agents
These synthetic pathways offer varying advantages depending on the scale of production, available starting materials, and desired purity of the final product.
Applications and Uses
Chemical Synthesis
Benzamide serves as an important intermediate in organic synthesis, providing a versatile platform for the preparation of diverse chemical compounds . Its amide functionality can undergo various transformations, including hydrolysis, reduction, and substitution reactions, making it valuable in the synthesis of more complex molecules.
Pharmaceutical Applications
In pharmaceutical research, benzamide and its derivatives have gained significant attention due to their broad spectrum of biological activities. The benzamide scaffold is incorporated into numerous drug candidates and approved medications . Its derivatives are particularly notable for their enzyme inhibitory properties, which make them valuable in drug design targeting specific biochemical pathways .
Research Applications
Benzamide has been utilized in fundamental research studies, such as investigating the mechanism of photocatalytic decomposition of aqueous solutions containing acetic acid, acetamide, and acetonitrile in the presence of semiconductors . Additionally, it has been employed in developing screening methods for biotransformations using specific enzymes, including (+)-γ-lactamase .
Pharmacological Activities
Enzyme Inhibitory Properties
Benzamide derivatives exhibit significant inhibitory activities against several important enzymes, including:
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Acetylcholinesterase (AChE) - Relevant in Alzheimer's disease treatment
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Human Carbonic Anhydrase I and II (hCA I and hCA II) - Important targets for various therapeutic applications
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Poly(ADP-ribose) polymerase (PARP) - Involved in DNA repair mechanisms
Research has demonstrated that novel benzamide derivatives show inhibitory potency against these enzymes at nanomolar concentration levels, highlighting their potential for therapeutic development .
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